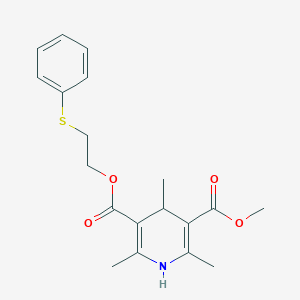

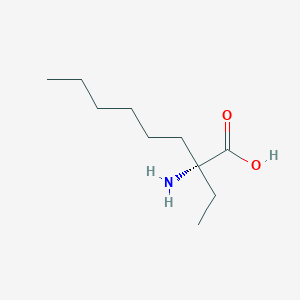

(R)-2-Amino-2-ethyloctanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

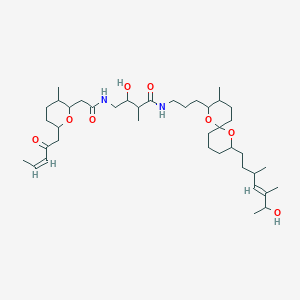

(R)-2-Amino-2-ethyloctanoic acid (AEO) is a non-proteinogenic amino acid that has been found to exhibit various biological activities. This amino acid is commonly used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products.

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis Approaches

Biocatalysis offers a sustainable route for synthesizing chiral amino acids, such as (R)-2-Amino-2-ethyloctanoic acid, utilizing enzymes like aldolases and transaminases. This approach enables the stereoselective synthesis of amino acids, demonstrating the potential for efficient and environmentally friendly production methods. For instance, the combination of aldolases and transaminases has been applied for the synthesis of various amino acids, showcasing the versatility and effectiveness of biocatalytic processes in generating chiral compounds (Hernández et al., 2017).

Pharmacological Potential

Research has identified the pharmacological significance of compounds structurally related to this compound. For example, lipoic acid analogs, incorporating amino acids with the carboxylic acid moiety of lipoic acid, have shown enhanced cytoprotective efficacy. This highlights the therapeutic potential of these analogs in treating conditions requiring antioxidant and cytoprotective activities (Kates et al., 2014).

Enzyme Inhibition Studies

Compounds with the N-C-P scaffold, resembling this compound analogs, have demonstrated inhibitory effects on various enzymes, including metalloproteases and other enzymes relevant to disease processes. This illustrates the potential of these compounds in developing new inhibitors for therapeutic applications, with a focus on diseases where enzyme regulation is a key factor (Mucha et al., 2011).

Chemical Synthesis and Resolution

The synthesis and resolution of amino acids and their derivatives are crucial for producing optically pure compounds. Techniques such as microwave irradiation have been employed for the rapid synthesis of flavor compounds like 4-Ethyloctanoic acid, demonstrating the effectiveness of advanced synthetic methods in producing high-value chemical products (Liu et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2R)-2-amino-2-ethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437155 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114781-18-9 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)